Molecular Weight and Formula Differentiation from Non-Acetylated Analogs
Procurement requires absolute identity verification. D-Proline, 1-acetyl-2-methyl- (C8H13NO3) is chemically distinct from its non-acetylated α-methyl analog, 2-methyl-D-proline (C6H11NO2, CAS 63399-77-9), due to the addition of an N-acetyl group (C2H3O) [1]. The molecular weight (MW) is therefore a primary differentiator.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 171.19 g/mol [1] |
| Comparator Or Baseline | 129.16 g/mol (2-Methyl-D-proline, CAS 63399-77-9) |
| Quantified Difference | 42.03 g/mol (32.5% increase) |
| Conditions | Standard atomic weights; calculated and reported molecular formula weights from authoritative sources. |
Why This Matters
This significant difference in molecular weight and composition precludes their analytical interchangeability and directly impacts mass balance calculations in synthetic and analytical workflows.
- [1] PubChem. (2026). D-Proline, 1-acetyl-2-methyl-. PubChem Compound Summary for CID 55296415. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1268520-12-2. View Source
